Lathosterol

Cholesterol metabolism Biomarker validation Sterol analysis

Lathosterol (CAS 80-99-9) is the preferred surrogate biomarker for endogenous cholesterol synthesis, outperforming desmosterol and lanosterol in quantitative correlation with cholesterol balance (r=0.70–0.74). Its rapid turnover (~50% in 12h) detects statin-induced synthesis changes within days—weeks before cholesterol responds. Offering superior analytical precision (inter-assay CV=2.3%) and validated D7-lathosterol internal standard for GC-MS method validation, this Δ⁷-sterol is essential for lathosterolosis diagnosis, cardiovascular risk stratification (OR=0.58), and multiplexed sterol profiling. Gender-specific reference intervals support accurate clinical classification.

Molecular Formula C27H46O
Molecular Weight 386.7 g/mol
CAS No. 80-99-9
Cat. No. B1674540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLathosterol
CAS80-99-9
SynonymsLathosterol;  Cholesterin;  gamma-Cholesterol; 
Molecular FormulaC27H46O
Molecular Weight386.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1
InChIKeyIZVFFXVYBHFIHY-SKCNUYALSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lathosterol (CAS 80-99-9): Sterol Marker for Cholesterol Biosynthesis Quantification


Lathosterol (cholest-8-en-3β-ol, CAS 80-99-9) is a Δ⁷-sterol that serves as a direct precursor in the Kandutsch-Russell cholesterol biosynthesis pathway, positioned immediately upstream of 7-dehydrocholesterol (7-DHC) [1]. It is widely validated as a surrogate plasma marker for endogenous whole-body cholesterol synthesis, with its serum concentration and lathosterol-to-cholesterol ratio correlating strongly (r = 0.70–0.74) with cholesterol balance measured by fecal sterol excretion [2]. Unlike terminal cholesterol, lathosterol exhibits a small pool size and rapid turnover, making it a sensitive indicator of short-term changes in de novo synthesis [1].

Why Lathosterol Cannot Be Substituted with Desmosterol or Lanosterol in Cholesterol Synthesis Monitoring


In-class sterol precursors such as desmosterol, lanosterol, and zymosterol share the cholesterol biosynthetic pathway, yet their utility as biomarkers differs markedly in quantitative performance. Direct comparative studies demonstrate that the serum lathosterol-to-cholesterol ratio exhibits stronger correlation with cholesterol balance (r = 0.70–0.74) than free lanosterol or other methylsterols [1]. Furthermore, in large cohort analyses, lathosterol and desmosterol show distinct odds ratios for cardiovascular disease (lathosterol OR = 0.58; desmosterol OR = 0.59), and their absolute concentrations differ significantly (116 ± 4 vs. 73 ± 3 μmol/mol cholesterol, respectively) [2]. These quantitative divergences preclude interchangeable use in analytical or clinical workflows.

Quantitative Comparative Evidence: Lathosterol Versus In-Class Sterol Analogs


Superior Correlation with Whole-Body Cholesterol Balance Compared to Lanosterol

In a study of 47 human volunteers, the serum total lathosterol-to-cholesterol ratio correlated with cholesterol balance (measured by fecal sterol excretion) with r = 0.74 on a polyunsaturated fat diet and r = 0.70 on a saturated fat diet. By contrast, free lanosterol and other methylsterols expressed relative to free cholesterol yielded lower correlations [1].

Cholesterol metabolism Biomarker validation Sterol analysis

Differential Cardiovascular Disease Association Compared to Desmosterol

In the Framingham Offspring Study (N = 155 CVD cases, 414 controls), plasma cholesterol-standardized lathosterol levels were significantly lower in cases versus controls (116 ± 4 vs. 138 ± 3 μmol/mmol cholesterol). The odds ratio (OR) for prevalent CVD was 0.58 (95% CI: 0.43–0.77; P = 0.0002) for lathosterol, compared to OR = 0.59 (95% CI: 0.42–0.84; P = 0.003) for desmosterol [1].

Cardiovascular disease Cholesterol synthesis markers Epidemiology

Gender-Segregated Reference Intervals Distinguish Lathosterol from Plant Sterols

In a cohort of 260 healthy Japanese adults (109 men, 151 women), gender-segregated reference intervals were established. Serum lathosterol levels were significantly higher in men than in women (P < 0.05), with reference intervals of 0.77–3.60 µg/mL (men) and 0.64–2.78 µg/mL (women). By contrast, plant sterols sitosterol and campesterol were higher in women [1].

Reference intervals Clinical chemistry Sterol quantification

Analytical Precision Superior to Other Oxysterols in GC-MS Quantification

In an isotope-dilution GC-MS method for plasma sterol quantification, inter-assay coefficient of variation (CV) ranged from 2.3% for lathosterol to 5.3% for 25-hydroxycholesterol. Recovery ranged from 97% to 104% [1].

Analytical chemistry GC-MS Method validation

Rapid Pool Turnover Enables Short-Term Synthesis Monitoring vs. Cholesterol

Using [1-¹³C]acetate infusion in human subjects for 12 hours, approximately 50% of the plasma lathosterol pool was derived from de novo synthesis during the infusion interval. The lipogenic acetyl-CoA precursor pool enrichment reached a constant value within 3 hours [1].

Isotopomer analysis Stable isotope tracing Cholesterol synthesis

Unique Enzymatic Substrate Specificity for SC5D in Lathosterolosis Diagnosis

Lathosterol 5-desaturase (SC5D) catalyzes the conversion of lathosterol to 7-dehydrocholesterol (7-DHC) in the terminal steps of cholesterol biosynthesis. Mutations in SC5D cause lathosterolosis, a rare malformation syndrome characterized by elevated tissue lathosterol levels and deficient 7-DHC and cholesterol synthesis [1].

Inborn errors of metabolism Lathosterolosis SC5D deficiency

Lathosterol (CAS 80-99-9): Validated Application Scenarios Based on Comparative Evidence


Clinical Monitoring of Statin Therapy Efficacy

Lathosterol serves as the preferred surrogate marker for monitoring statin-induced reductions in whole-body cholesterol synthesis. Its rapid pool turnover (~50% in 12 hours) enables detection of synthesis changes within days of therapy initiation, whereas cholesterol levels require weeks to reflect altered synthesis [1]. A 47% reduction in the lathosterol-to-cholesterol ratio was observed during simvastatin treatment in familial hypercholesterolemia patients [2].

Epidemiological Studies of Cardiovascular Risk Stratification

In large cohort studies, lathosterol provides an independent predictor of prevalent cardiovascular disease (OR = 0.58; 95% CI: 0.43–0.77) distinct from desmosterol (OR = 0.59) and absorption markers [1]. Its gender-specific reference intervals (men: 0.77–3.60 µg/mL; women: 0.64–2.78 µg/mL) must be applied for accurate classification [2].

Diagnosis of Lathosterolosis (SC5D Deficiency)

Lathosterol is the sole diagnostic biomarker for lathosterolosis, an inborn error of cholesterol biosynthesis caused by SC5D mutations. Elevated tissue lathosterol levels confirm the diagnosis, distinguishing it from Smith-Lemli-Opitz syndrome (elevated 7-DHC) and desmosterolosis (elevated desmosterol) [1].

Analytical Method Development and Validation

Lathosterol exhibits the highest analytical precision (inter-assay CV = 2.3%) among sterols quantified by isotope-dilution GC-MS, making it an ideal candidate for method validation and as an internal standard in multiplexed sterol assays [1]. Deuterated lathosterol (D7-lathosterol) is routinely employed as an internal standard for accurate quantification of cholesterol precursors [2].

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